

Application Notes and Protocols for the Enzymatic Synthesis of Turanose Using Amylosucrase

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Compound of Interest

Compound Name: Turanose

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Introduction

Turanose, a structural isomer of sucrose, is a non-cariogenic and low-calorigenic disaccharide with potential applications as a functional sweetener.[1][2] It is composed of a glucose molecule and a fructose molecule linked by an α -1,3 glycosidic bond.[3] Enzymatic synthesis of **turanose** using amylosucrase (EC 2.4.1.4) offers a highly specific and efficient production method compared to chemical synthesis.[2] Amylosucrase catalyzes the transglycosylation of a glucosyl unit from sucrose to an acceptor molecule. In the synthesis of **turanose**, fructose, either released from sucrose hydrolysis or extrinsically added, acts as the acceptor.[4][5] This document provides detailed application notes and protocols for the synthesis, purification, and analysis of **turanose** using amylosucrase.

Principle of Synthesis

Amylosucrase, a glucosyltransferase, catalyzes the transfer of the glucosyl moiety from sucrose to an acceptor. The enzyme's primary catalytic activity is the polymerization of glucose into amylose-like glucans.[1] However, at high sucrose concentrations, the isomerization reaction is favored, leading to the synthesis of sucrose isomers like **turanose** and trehalulose.[1][4] The addition of external fructose to the reaction mixture can further enhance the yield of **turanose** by increasing the probability of the isomerization reaction.[1][5] The reaction

equilibrium can be shifted towards **turanose** synthesis by modulating the composition of the reaction mixture.[4]

Factors Influencing Turanose Synthesis

Several factors can be optimized to maximize the yield of **turanose**:

- **Enzyme Source:** Amylosucrases from different microorganisms, such as *Neisseria polysaccharea* (NpAS), *Deinococcus geothermalis* (DgAS), and *Bifidobacterium thermophilum* (BtAS), exhibit varying efficiencies in **turanose** synthesis.[4][6] NpAS is frequently utilized for its high **turanose** production yield.[1]
- **Substrate Concentration:** High concentrations of sucrose (e.g., 2.0-2.5 M) have been shown to significantly increase the yield of **turanose**. [1][7]
- **Extrinsic Fructose:** The addition of fructose to the reaction mixture can further boost the **turanose** yield.[1]
- **Temperature:** The optimal temperature for amylosucrase activity is typically between 30°C and 50°C, depending on the specific enzyme.[2][4]
- **pH:** Most amylosucrases exhibit optimal activity in a neutral pH range of 6.0 to 8.0.[4][8]
- **Enzyme Concentration:** Higher enzyme concentrations can reduce the reaction time required to achieve a high yield of **turanose**. [8][9]
- **Reaction Time:** The optimal reaction time can range from 24 to 120 hours, depending on the other reaction parameters.[8][10]

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of **turanose**.

Table 1: Effect of Sucrose Concentration and Temperature on **Turanose** Yield using NpAS[8]

Sucrose Concentration (M)	Temperature (°C)	Reaction Time (h)	Turanose Yield (%)
1.0	30	72	-
1.5	30	72	-
2.0	30	72	-
1.0	35	72	-
1.5	35	72	-
2.0	35	72	~50
1.0	40	72	-
1.5	40	72	-
2.0	40	72	-

Table 2: Effect of Enzyme Concentration and Reaction Time on **Turanose** Yield using NpAS[8]
[9]

Enzyme Concentration (units/L)	Sucrose Concentration (M)	Temperature (°C)	Reaction Time (h)	Turanose Yield (%)
100	1.0	35	24	-
100	1.0	35	120	~30
200	1.0	35	-	-
400	1.0	35	24	~30
400	2.5	35	120	56.2

Table 3: Effect of Extrinsic Fructose on **Turanose** Yield using NpAS[1]

Sucrose Concentration (M)	Fructose Concentration (M)	Temperature (°C)	Turanose Yield (%)
2.0	0.75	-	73.7

Table 4: **Turanose** Synthesis using a Mutant Amylosucrase from *Bifidobacterium thermophilum*[6]

Enzyme	Substrate	Temperature (°C)	Reaction Time (h)	Turanose Yield (%)	Turanose Productivity (g/(L·h))
BtAS-WT	2.0 M Sucrose + 0.75 M Fructose	-	-	-	28.1
BtASY414F/P 200R	1.0 M Sucrose + 1.0 M Fructose	50	6	89.3	82.0

Experimental Protocols

Protocol 1: Preparation of Recombinant Amylosucrase

This protocol describes the general steps for producing recombinant amylosucrase, for example, from *Neisseria polysaccharea* (NpAS), in *E. coli*.

Materials:

- *E. coli* strain (e.g., BL21(DE3)) harboring the amylosucrase gene in an expression vector
- Luria-Bertani (LB) medium with appropriate antibiotic
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Buffer for cell lysis (e.g., 50 mM Tris-HCl, pH 7.0)

- Ni-NTA affinity chromatography column
- Elution buffer (e.g., lysis buffer with imidazole)
- Amicon ultra centrifugal filter devices

Procedure:

- Inoculate a starter culture of the recombinant E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in lysis buffer and disrupt the cells using sonication or a homogenizer.
- Clarify the lysate by centrifugation to remove cell debris.
- Purify the His-tagged amylosucrase from the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions.
- Elute the purified enzyme and concentrate it using an Amicon ultra centrifugal filter device.[\[8\]](#)
- Determine the enzyme activity.

Protocol 2: Enzymatic Synthesis of Turanose

This protocol provides a method for the synthesis of **turanose** using purified amylosucrase.

Materials:

- Purified amylosucrase (e.g., NpAS)

- Sucrose
- Fructose (optional)
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0)

Procedure:

- Prepare a reaction mixture containing a high concentration of sucrose (e.g., 2.5 M) in the reaction buffer.^[1] For enhanced yield, fructose can be added (e.g., 0.75 M).^[1]
- Add the purified amylosucrase to the reaction mixture to a final concentration of, for example, 400 units/L.^[1]
- Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 35°C for NpAS) for an extended period (e.g., 120 hours), with gentle agitation.^{[1][7]}
- Monitor the progress of the reaction by taking samples at different time points.
- Terminate the reaction by heating the mixture at 100°C for 10 minutes to deactivate the enzyme.^[8]

Protocol 3: Purification and Analysis of Turanose

This protocol outlines the steps for purifying and analyzing the synthesized **turanose**.

Materials:

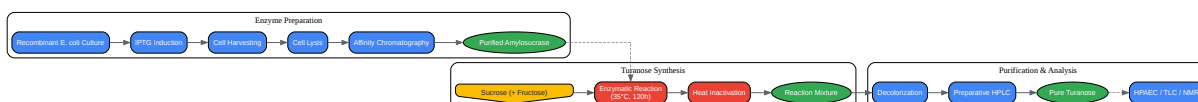
- Activated carbon
- Preparative recycling High-Performance Liquid Chromatography (HPLC) system
- High-Performance Anion-Exchange Chromatography (HPAEC) system with a pulsed amperometric detector (PAD)
- Thin-Layer Chromatography (TLC) plates
- Nuclear Magnetic Resonance (NMR) spectrometer

- Standard solutions of glucose, fructose, sucrose, and **turanose**

Procedure:

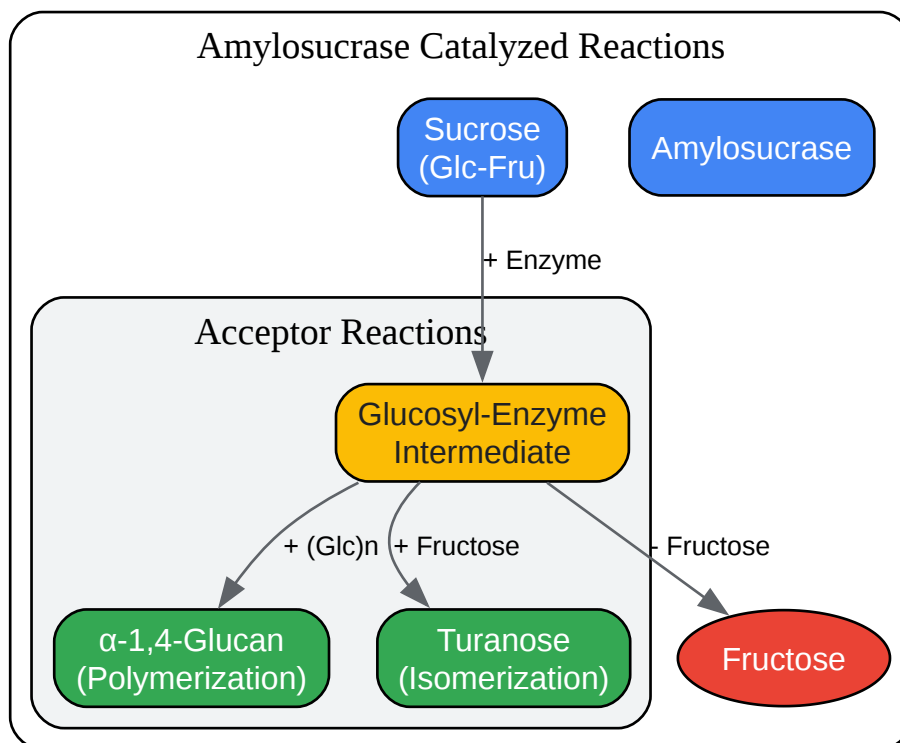
- Decolorization: Decolorize the reaction mixture by treating it with activated carbon and then filtering to remove the carbon.[10]
- Purification:
 - Purify **turanose** from the reaction mixture using a preparative recycling HPLC system.[1][11] This method has been shown to achieve high purity (94.7%) and recovery yield (97.5%).[1][11]
- Analysis:
 - HPAEC-PAD: Analyze the composition of the reaction mixture and the purity of the final product using an HPAEC-PAD system.[8] Use commercially available standards for glucose, fructose, sucrose, and **turanose** for quantification.[12]
 - TLC: Perform TLC analysis to qualitatively assess the presence of **turanose** and other sugars in the reaction mixture and purified samples.[10]
 - NMR: Confirm the chemical structure of the purified **turanose** using NMR analysis.[1][11]

Mandatory Visualization



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Caption: Experimental workflow for the enzymatic synthesis of **turanose**.



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Caption: Reaction mechanism of amylosucrase for **turanose** synthesis.

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